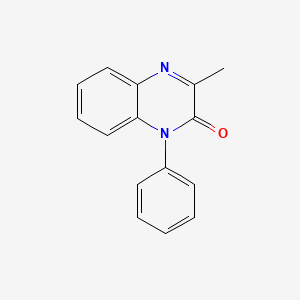

3-Methyl-1-phenylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

21943-45-3 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-methyl-1-phenylquinoxalin-2-one |

InChI |

InChI=1S/C15H12N2O/c1-11-15(18)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16-11/h2-10H,1H3 |

InChI Key |

WWQICOXCMRQCHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Transformative Reactions of 3 Methyl 1 Phenylquinoxalin 2 1h One

Classical and Modern Synthesis of Quinoxalin-2(1H)-one Scaffolds

The construction of the core quinoxalin-2(1H)-one structure is a foundational step in the synthesis of its derivatives. Both classical and modern methods are employed to achieve this, offering various pathways to this important heterocyclic system.

The most traditional and widely utilized method for synthesizing the quinoxalin-2(1H)-one scaffold is the condensation reaction between an o-phenylenediamine (B120857) (or its derivatives) and an α-keto acid or its ester. This approach is valued for its simplicity and the ready availability of starting materials. The reaction typically proceeds by heating the two components in a suitable solvent, often with an acid or base catalyst, to facilitate the cyclization and dehydration steps.

For example, the reaction of o-phenylenediamine with ethyl-2-oxo-propanoate in methanol (B129727) yields 3-methylquinoxalin-2(1H)-one. Similarly, condensation with α-phenylglyoxylic acid derivatives produces 3-arylquinoxalin-2(1H)-ones. The choice of the α-keto component directly determines the substituent at the C-3 position of the resulting quinoxalinone ring. Various catalysts and reaction conditions have been explored to optimize yields and expand the substrate scope of this fundamental transformation.

Table 1: Examples of Condensation Reactions for Quinoxalin-2(1H)-one Synthesis

| o-Phenylenediamine Derivative | α-Keto Compound | Product | Reference |

| o-phenylenediamine | Ethyl-2-oxo-propanoate | 3-methylquinoxalin-2(1H)-one | |

| o-phenylenediamine | α-phenylglyoxylic acid | 3-phenylquinoxalin-2(1H)-one | |

| o-phenylenediamine | Hexane-2,3,5-trione | 3,4-dihydroquinoxaline-2(1H)-one derivative | |

| Benzene-1,2-diamines | α-keto acids | Quinoxalinones |

Modern synthetic strategies often involve the direct functionalization of a pre-existing quinoxalin-2(1H)-one core. These methods provide a more convergent and efficient route to substituted derivatives by avoiding the need to synthesize substituted precursors. Direct C-H functionalization, particularly at the C-3 position, has become a powerful tool in this regard.

Various regioselective reactions have been developed:

C-H Benzylation: A metal-free C-H benzylation at the C-3 position can be achieved using di-tert-butyl peroxide (DTBP) as an oxidant, providing 3-benzylquinoxalin-2(1H)-ones in moderate to good yields.

Nitration: A metal-free nitration using tert-butyl nitrite (B80452) allows for the selective introduction of a nitro group at the C-7 or C-5 position of the phenyl ring, depending on the substrate.

Oxygenation: A visible-light-mediated, metal-free oxygenation using O2 as the oxidant can convert quinoxalin-2(1H)-ones into quinoxaline-2,3-diones with high regioselectivity. This process often employs a photocatalyst to facilitate the reaction under mild conditions.

These functionalization approaches offer high efficiency and tolerance for various functional groups, making them valuable for the late-stage modification of complex molecules.

N-Alkylation and Arylation Strategies for 3-Methyl-1-phenylquinoxalin-2(1H)-one

The synthesis of the target compound, this compound, can be approached by modifying either the N-1 or C-3 position of a suitable precursor.

A common and straightforward method to synthesize N-substituted quinoxalin-2(1H)-ones is the alkylation of the nitrogen atom at the N-1 position. For the synthesis of the title compound, this involves the methylation of 3-phenylquinoxalin-2(1H)-one.

This reaction is typically carried out by treating 3-phenylquinoxalin-2(1H)-one with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). A phase-transfer catalyst, such as tetra-n-butylammonium bromide, can be added to facilitate the reaction. This method has been successfully used to prepare 1-methyl-3-phenylquinoxalin-2(1H)-one in high yield. Similar protocols have been employed for the N-alkylation with other alkyl halides, such as allyl bromide and propargyl bromide, demonstrating the versatility of this approach.

Table 2: N-1 Alkylation of Quinoxalin-2(1H)-one Derivatives

| Starting Material | Alkylating Agent | Base | Product | Yield | Reference |

| 3-Phenylquinoxalin-2(1H)-one | Methyl iodide | K₂CO₃ | 1-Methyl-3-phenylquinoxalin-2(1H)-one | 80% | |

| 3-Phenylquinoxalin-2(1H)-one | Allyl bromide | K₂CO₃ | 1-Allyl-3-phenylquinoxalin-2(1H)-one | 90% | |

| 3-Methylquinoxalin-2(1H)-one | Propargyl bromide | K₂CO₃ | 3-Methyl-1-propargylquinoxalin-2(1H)-one | - |

The introduction of substituents at the C-3 position of the quinoxalin-2(1H)-one ring is a key strategy for generating molecular diversity. Radical cross-coupling methods have emerged as powerful techniques for C-3 arylation. These reactions typically involve the generation of an aryl radical from a suitable precursor, which then adds to the C-3 position of the quinoxalinone.

One effective protocol uses potassium persulfate (K₂S₂O₈) as an oxidant to generate aryl radicals from sources like arylhydrazines or aryl boronic acids. These reactions proceed under metal-free and photocatalyst-free conditions, offering an environmentally benign pathway to 3-arylquinoxalin-2(1H)-ones in good to excellent yields. The involvement of a radical mechanism is often confirmed through trapping experiments. Other methods employ hypervalent iodine reagents, such as iodosobenzene, to promote the oxidative C-3 arylation with arylhydrazines. The direct addition of aryl radicals to the quinoxalinone scaffold has also been observed in visible-light-induced reactions.

Table 3: C-3 Arylation of Quinoxalin-2(1H)-ones via Radical Cross-Coupling

| Aryl Source | Oxidant/Promoter | Conditions | Product | Reference |

| Arylhydrazines | K₂S₂O₈ | Metal-free, photocatalyst-free | 3-Arylquinoxalin-2(1H)-ones | |

| Aryl boronic acids | K₂S₂O₈ | Metal-free, photocatalyst-free | 3-Arylquinoxalin-2(1H)-ones | |

| Arylhydrazines | Iodosobenzene | Mild conditions | 3-Arylquinoxalin-2(1H)-ones | |

| Diaryliodonium salts | Cs₂CO₃ | Base-mediated | 3-Arylquinoxalin-2(1H)-ones |

Further Chemical Transformations and Derivatization

The this compound scaffold can serve as a versatile intermediate for the synthesis of more complex molecules. The quinoxalinone core is amenable to a variety of chemical transformations, allowing for extensive derivatization.

For instance, derivatives of 3-methyl-2(1H)quinoxalinone can undergo condensation reactions with aromatic aldehydes to form styryl derivatives. The C-3 position of the quinoxalin-2(1H)-one ring can also be functionalized through oxidative coupling reactions with alcohols, amines, and thiols under metal-free conditions. Furthermore, the development of multi-component reactions has enabled the direct C-H bifunctionalization of the quinoxalinone core, allowing for the simultaneous introduction of different functional groups. Visible-light-induced heterogeneous catalysis has also been employed for transformations such as hydroxylation and sulfenylation, providing green and sustainable routes to novel derivatives. These examples highlight the broad potential for using this compound and related structures as building blocks in synthetic chemistry.

Thiation of Quinoxalin-2(1H)-ones and Subsequent Reactions

The conversion of the carbonyl group at the C2 position of quinoxalin-2(1H)-ones to a thiocarbonyl group is a pivotal transformation that unlocks a variety of subsequent reactions. This thiation is commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide), a well-established and efficient thionating agent for amides and lactams. The reaction typically proceeds by heating the quinoxalinone with Lawesson's reagent in an appropriate solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). The mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides which then react with the carbonyl oxygen, ultimately replacing it with sulfur.

Once the 3-methyl-1-phenylquinoxalin-2(1H)-thione is formed, the thiocarbonyl group offers a reactive handle for further synthetic manipulations. The thione exists in tautomeric equilibrium with its thiol form, 3-methyl-1-phenyl-2-mercaptoquinoxaline, rendering it an ambident nucleophile. This dual reactivity allows for selective alkylation at either the sulfur or nitrogen atom, depending on the reaction conditions and the nature of the electrophile.

Subsequent reactions of the thione derivative primarily involve the nucleophilic sulfur atom. S-alkylation reactions with various electrophiles, such as alkyl halides, have been reported for similar quinoxaline-2(1H)-thione systems. For instance, the reaction of 3-phenylquinoxaline-2(1H)-thione with soft electrophiles like chloroacetonitrile, phenacyl chloride, and allyl bromide in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding S-alkylated derivatives in good yields. This S-alkylation is a versatile method for introducing a variety of side chains onto the quinoxaline (B1680401) scaffold, which can then be further functionalized. For example, the S-acetylated products can be used as precursors for the synthesis of dipeptides.

Michael Addition Reactions for Side Chain Elaboration

Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). In the context of this compound, while direct Michael addition to the quinoxalinone core is not typical, the principles of this reaction can be applied to elaborate side chains introduced at the C3 position.

For this to occur, a Michael acceptor moiety must first be installed on the 3-methyl group. This can be achieved through a two-step process: initial functionalization of the methyl group, for example, via bromination to yield 3-(bromomethyl)-1-phenylquinoxalin-2(1H)-one, followed by a reaction to introduce an α,β-unsaturated system.

Once a quinoxalinone derivative bearing a Michael acceptor is synthesized, it can react with a wide range of Michael donors to elaborate the side chain. Suitable Michael donors are typically stabilized carbanions, such as enolates derived from β-ketoesters, malonates, or β-cyanoesters. The reaction is usually catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile.

The general mechanism for the Michael addition involves the following steps:

Deprotonation: A base removes an acidic proton from the Michael donor to form a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion attacks the β-carbon of the α,β-unsaturated system on the quinoxalinone side chain.

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the workup to yield the final product.

This strategy allows for the construction of more complex side chains with diverse functionalities, significantly increasing the structural diversity of the synthesized quinoxalinone derivatives.

Azide (B81097) Coupling Methods for Amino Acid and Amine Incorporation

The incorporation of amino acids and other amine-containing moieties into the this compound scaffold can be achieved through methods involving azide intermediates. A key strategy involves the conversion of a suitable precursor into an azide, which then serves as a versatile handle for introducing nitrogen-containing functionalities.

A plausible synthetic route commences with the functionalization of the C3-methyl group. For instance, bromination of the methyl group can be followed by nucleophilic substitution with sodium azide to yield 3-(azidomethyl)-1-phenylquinoxalin-2(1H)-one. This azide derivative is a stable intermediate that can undergo a variety of subsequent transformations.

One of the most powerful applications of the azide functionality is its participation in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". This reaction involves the coupling of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. By using amino acids or amines that have been modified to contain a terminal alkyne, these building blocks can be efficiently and chemoselectively coupled to the azide-functionalized quinoxalinone. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and proceeds under mild conditions, tolerating a wide range of functional groups.

The general procedure for incorporating an alkyne-modified amine or amino acid would involve:

Synthesis of the Azide: Preparation of 3-(azidomethyl)-1-phenylquinoxalin-2(1H)-one as described above.

Click Reaction: Reaction of the azide with an alkyne-containing amine or amino acid derivative in the presence of a Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

This methodology provides a robust and modular approach for creating a library of quinoxalinone derivatives with diverse amino acid and amine side chains, connected via a stable triazole linker.

Mechanistic Investigations of this compound Reactions

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic transformations. Investigations into these reactions have revealed the involvement of various reactive intermediates and pathways, including radical species and processes driven by electron transfer and photoreduction.

Radical Intermediates in Functionalization Processes

A significant body of research points to the involvement of radical intermediates in the C-H functionalization reactions of quinoxalin-2(1H)-ones, particularly at the C3 position. These reactions often proceed via a radical addition mechanism, where a radical species is generated in situ and then adds to the C3 position of the quinoxalinone ring.

For instance, the alkylation of quinoxalin-2(1H)-ones can be achieved using various radical precursors. In some methodologies, a radical initiator is used to generate an alkyl radical from a suitable source. This alkyl radical then adds to the electron-deficient C3 position of the quinoxalinone. The resulting radical intermediate can then be oxidized and deprotonated to afford the final C3-alkylated product.

Several multi-component reactions involving quinoxalin-2(1H)-ones have been shown to proceed through a free radical mechanism. For example, a three-component reaction of quinoxalin-2(1H)-ones, dimethyl sulfoxide (B87167) (DMSO), and styrene, mediated by hydrogen peroxide (H₂O₂), is believed to involve the generation of methyl radicals from DMSO. These methyl radicals then participate in a cascade of radical additions to ultimately yield the 3-substituted quinoxalin-2(1H)-one.

The general steps in these radical functionalization processes can be summarized as:

Radical Generation: A radical initiator or a specific reagent combination generates the initial radical species.

Radical Addition: The generated radical adds to the C3 position of the quinoxalin-2(1H)-one.

Oxidation and Deprotonation: The resulting radical adduct is oxidized to a cationic intermediate, which then undergoes deprotonation to give the final functionalized product.

Electron Transfer and Photoreduction Mechanisms

The photochemical behavior of quinoxalin-2-ones has been investigated, revealing that they can undergo photoreduction in the presence of suitable electron donors, such as amines. These reactions are initiated by the photoexcitation of the quinoxalinone molecule, which then participates in an electron transfer process.

Studies on 1-methyl-3-phenylquinoxalin-2-one, a close analog of the title compound, have shown that upon irradiation in the presence of amines, it is efficiently photoreduced. The proposed mechanism involves an electron-proton-electron transfer sequence. This process leads to the formation of a semireduced quinoxalin-2-one radical anion.

The key steps in this photoreduction mechanism are:

Photoexcitation: The quinoxalinone absorbs light, promoting it to an excited state.

Electron Transfer: The excited quinoxalinone accepts an electron from the amine, forming a radical ion pair.

Proton Transfer: A proton is transferred from the amine radical cation to the quinoxalinone radical anion.

Second Electron Transfer: A second electron transfer can occur, leading to the fully reduced species.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Methyl 1 Phenylquinoxalin 2 1h One

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystallographic study for 3-Methyl-1-phenylquinoxalin-2(1H)-one is not publicly documented, data from its isomer, 1-Methyl-3-phenylquinoxalin-2(1H)-one, offers significant insight into the expected solid-state structure.

The unit cell parameters for the isomeric compound 1-Methyl-3-phenylquinoxalin-2(1H)-one have been determined and are presented below.

| Parameter | Value for 1-Methyl-3-phenylquinoxalin-2(1H)-one |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.3919 (5) |

| b (Å) | 7.0775 (2) |

| c (Å) | 20.0214 (6) |

| β (°) | 95.434 (2) |

| Volume (ų) | 2312.32 (12) |

| Z | 8 |

A critical feature of the molecular conformation of phenyl-substituted quinoxalinones is the rotational orientation of the phenyl ring relative to the plane of the quinoxaline (B1680401) system. This is defined by the dihedral angle between the two ring systems. In the solid state, this angle is influenced by steric hindrance and crystal packing forces.

For the two independent molecules of the isomer 1-Methyl-3-phenylquinoxalin-2(1H)-one, the phenyl group is significantly twisted out of the plane of the quinoxaline ring system, with dihedral angles reported to be 19.3 (1)° and 30.4 (1)°. A similar non-planar conformation is observed in 1-nonyl-3-phenylquinoxalin-2-one, where the phenyl ring is inclined to the quinoxaline system by a dihedral angle of 20.40 (9)°. These findings strongly suggest that this compound would also adopt a conformation where the N-phenyl ring is twisted with respect to the quinoxaline core, a common feature to minimize steric repulsion.

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are essential for confirming the molecular structure of this compound, complementing the data obtained from crystallography.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a published, fully assigned spectrum for this compound is not available, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. A singlet for the methyl (CH₃) protons would likely appear in the upfield region. The protons on the N-phenyl ring and the benzene (B151609) portion of the quinoxaline core would produce a complex series of multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon spectrum would show characteristic signals for the methyl carbon, the carbonyl carbon (C=O) in the downfield region, and a series of signals for the aromatic carbons of the phenyl and quinoxaline rings.

The formulation of the related isomer 1-Methyl-3-phenylquinoxalin-2(1H)-one was confirmed using proton and carbon-13 NMR spectroscopy, underscoring the utility of this technique for structural verification.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-CH₃ (Methyl) | ~2.5 | ~15-25 |

| Ar-H (Aromatic) | ~7.0-8.5 | ~110-145 |

| C=O (Carbonyl) | - | ~155-165 |

| Ar-C (Quaternary) | - | ~130-155 |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The molecular weight of this compound (C₁₅H₁₂N₂O) is 236.27 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern would be influenced by the stability of the resulting ions. Analysis of the parent structure, 3-methyl-2(1H)-quinoxalinone, shows a prominent molecular ion and subsequent fragmentation. For this compound, key fragmentation pathways would likely involve:

Loss of the phenyl group.

Cleavage of the methyl group.

Sequential loss of carbon monoxide (CO) from the quinoxalinone ring.

These fragmentation processes are characteristic of quinoxalinone structures and N-aryl compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. Data from the core structure, 3-methyl-2(1H)-quinoxalinone, provides a basis for identifying key peaks related to the quinoxalinone ring.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Amide/Lactam) | Stretch | 1650-1690 (Strong) |

| C=N | Stretch | 1600-1650 |

| C=C (Aromatic) | Stretch | 1450-1600 (Multiple bands) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Methyl) | Stretch | 2850-3000 |

| C-N | Stretch | 1250-1350 |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the lactam ring. Additionally, absorptions corresponding to aromatic C=C and C-H stretching, as well as C-N bond vibrations, would confirm the presence of the quinoxaline and phenyl moieties.

Analysis of Non-Covalent Interactions and Supramolecular Assembly

The solid-state architecture of this compound and its derivatives is significantly influenced by a network of non-covalent interactions. These weak forces, including hydrogen bonds and π-stacking, dictate the molecular packing and ultimately determine the physicochemical properties of the crystalline material. Advanced analytical techniques such as Hirshfeld surface analysis provide profound insights into the nature and contribution of these interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Maps

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can identify regions of close contact and characterize the forces governing the supramolecular assembly. For quinoxaline derivatives, this analysis reveals the relative contributions of various intermolecular contacts.

The Hirshfeld surface is generated based on the electron distribution of a molecule. Properties such as dnorm (normalized contact distance) are mapped onto this surface. The dnorm surface displays a color spectrum where red regions indicate shorter contacts with negative dnorm values (likely hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts.

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular interactions. These plots represent the combination of de (distance from the surface to the nearest nucleus external to the surface) and di (distance from the surface to the nearest nucleus internal to the surface). The resulting graph shows distinct patterns characteristic of specific interaction types.

In studies of various 1- and 3-substituted quinoxalin-2-one derivatives, H···H contacts are consistently the most significant, often accounting for over half of all interactions. nih.goviucr.org For instance, in 1-nonyl-3-phenylquinoxalin-2-one, H···H interactions contribute approximately 70.6% to the total Hirshfeld surface. nih.goviucr.org In 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, this contribution is 51.7%. iucr.org

C···H/H···C interactions are also substantial, typically representing the second-largest contribution, highlighting the importance of C—H···π and other van der Waals forces in the crystal packing. nih.goviucr.org Other notable contacts include O···H/H···O, N···H/H···N, and C···C interactions, which correspond to hydrogen bonding and π-stacking, respectively. nih.gov

Table 1: Percentage Contribution of Intermolecular Contacts in Quinoxalinone Derivatives from Hirshfeld Surface Analysis

| Interaction Type | 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one (%) iucr.org | 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one (%) nih.gov | 1-nonyl-3-phenylquinoxalin-2-one (%) nih.gov |

|---|---|---|---|

| H···H | 51.7 | 51.3 | 70.6 |

| C···H/H···C | 26.0 | 24.2 | 15.5 |

| O···H/H···O | 8.5 | 5.0 | 4.6 |

| N···H/H···N | - | 6.5 | - |

| C···C | - | 9.0 | - |

| C···N | - | 3.5 | - |

Hydrogen Bonding Networks in this compound Derivatives

Hydrogen bonds are crucial directional interactions that play a primary role in defining the supramolecular structures of quinoxalinone derivatives. Although the target molecule, this compound, lacks a classic hydrogen bond donor like N-H or O-H on the quinoxaline core (due to substitution at the N1 position), weaker C—H···O and C—H···N hydrogen bonds are prevalent and significantly contribute to the crystal lattice.

In the crystal structure of the parent compound, 3-Methyl-1H-quinoxalin-2-one, molecular dimers are formed through strong intermolecular N—H···O hydrogen bonds. researchgate.net These dimers are further linked by weak C—H···N interactions, creating one-dimensional chains. researchgate.net When the N1 position is substituted, as in this compound, the strong N—H···O interaction is eliminated, and the packing is instead dominated by other weak interactions.

Table 2: Examples of Hydrogen Bonding in Quinoxalinone Derivatives

| Compound | Hydrogen Bond Type | Supramolecular Motif | Reference |

|---|---|---|---|

| 3-Methyl-1H-quinoxalin-2-one | N—H···O, C—H···N | Dimers linked into 1D chains | researchgate.net |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one | C—H···O | Helical chains | iucr.org |

| 1-nonyl-3-phenylquinoxalin-2-one | C—H···O | Chains | iucr.org |

| 1-Ethyl-3-methylquinoxalin-2(1H)-one | C—H···O | Linked molecules | nih.gov |

Pi-Stacking Interactions and Their Contribution to Crystal Stability

Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. In quinoxalinone derivatives, the fused ring system and the phenyl substituent provide ample opportunity for such interactions, which are vital for crystal stability. These interactions can be characterized by the centroid-to-centroid distance between the aromatic rings.

The crystal packing of many quinoxalinone derivatives is stabilized by offset π-π stacking between the quinoxaline rings of adjacent molecules. nih.gov For instance, in 3-Methyl-1H-quinoxalin-2-one, weak aromatic interactions consistent with π-π stacking are observed, with a distance of 3.972 Å between neighboring quinoxaline rings. researchgate.net In the case of 1-Ethyl-3-methylquinoxalin-2(1H)-one, π-π contacts are observed between the quinoxaline rings with centroid-centroid distances ranging from 3.446 Å to 3.815 Å. nih.gov Another derivative, 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one, exhibits crystal packing stabilized by offset π-π stacking with a centroid-centroid distance of 3.8832 Å. nih.gov

Table 3: Pi-Stacking Interaction Distances in Quinoxalinone Derivatives

| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 3-Methyl-1H-quinoxalin-2-one | π-π stacking (quinoxaline rings) | 3.972 | researchgate.net |

| 1-Ethyl-3-methylquinoxalin-2(1H)-one | π-π stacking (quinoxaline rings) | 3.446 - 3.815 | nih.gov |

| 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one | offset π-π stacking (quinoxaline rings) | 3.8832 | nih.gov |

Compound Index

Computational Chemistry and Theoretical Insights into 3 Methyl 1 Phenylquinoxalin 2 1h One

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. By providing a balance between accuracy and computational cost, DFT methods are widely employed to predict various molecular properties, offering valuable insights that complement experimental findings. In the context of 3-Methyl-1-phenylquinoxalin-2(1H)-one, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Optimization of Molecular Geometry and Electronic Properties

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) with a suitable basis set such as 6-31G(d,p), have been shown to provide theoretical geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

For a related compound, 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, DFT calculations have been used to determine bond lengths and angles. researchgate.net These theoretical studies, when compared with experimental X-ray diffraction data, show a high degree of correlation, validating the computational approach. researchgate.net This allows for a detailed understanding of the three-dimensional arrangement of atoms and the electronic distribution within the molecule.

Table 1: Selected Optimized Geometrical Parameters of a Similar Quinoxaline Derivative (1-Benzyl-3-methyl-quinoxalin-2(1H)-one) Calculated by DFT/B3LYP/6-31G(d,p).

| Parameter | Calculated Value | Experimental Value (X-ray) |

|---|---|---|

| Bond Length (Å) | ||

| N1-C2 | 1.385 | 1.379 |

| C2-O11 | 1.231 | 1.221 |

| C3-N4 | 1.303 | 1.298 |

| Bond Angle (°) | ||

| N1-C2-C3 | 117.8 | 117.5 |

| C2-C3-N4 | 121.9 | 122.1 |

Data sourced from a study on 1-Benzyl-3-methyl-quinoxalin-2(1H)-one. researchgate.net

HOMO-LUMO Analysis and Energy Band Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For similar quinoxaline structures, DFT calculations have been employed to determine these energy values. For instance, the HOMO-LUMO energy gap for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one was calculated to be 3.8918 eV, with HOMO and LUMO energies of -6.1381 eV and -2.2463 eV, respectively. nih.gov Similarly, for 1-nonyl-3-phenylquinoxalin-2-one, the calculated HOMO-LUMO gap is 3.8904 eV, with corresponding HOMO and LUMO energies of -6.1155 eV and -2.2251 eV. nih.gov These values indicate that such compounds are relatively stable, with a moderate energy barrier for electronic excitation. The eventual charge transfer interaction that occurs within the molecule, as indicated by the HOMO-LUMO gap, is often responsible for its bioactivity. scirp.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Related Quinoxaline Derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one | -6.1381 | -2.2463 | 3.8918 |

| 1-nonyl-3-phenylquinoxalin-2-one | -6.1155 | -2.2251 | 3.8904 |

Data obtained from DFT calculations on similar quinoxaline structures. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, where different colors represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent positive electrostatic potential and are indicative of electrophilic reactivity (electron-poor areas). Green regions denote neutral or near-neutral potential.

In a study of a diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, an MEP analysis was conducted. nih.gov For this compound, the MEP map is expected to show a region of high electron density (red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl and phenyl groups, as well as the aromatic protons, would exhibit a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack. The nitrogen atoms within the quinoxaline ring would also influence the electrostatic potential distribution. Such maps provide a visual representation of the chemically active sites and the comparative reactivity of different atoms within the molecule. researchgate.net

Molecular Modeling and Docking Simulations for Biological Activity Prediction

Molecular modeling and docking simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates, thereby guiding lead optimization.

Binding Affinity to Target Receptors and Enzymes

Derivatives of 3-methylquinoxaline have been investigated as potential inhibitors of various enzymes, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. Molecular docking studies have been performed to predict the binding affinity of these compounds to the ATP-binding site of VEGFR-2.

In one such study, a series of 3-methylquinoxalin-2(1H)-one derivatives were docked into the active site of VEGFR-2 (PDB ID: 2OH4). The binding free energies (ΔG) were calculated to quantify the strength of the interaction. For example, a derivative of 3-methylquinoxalin-2(1H)-one, compound 11e, exhibited a docking score of -28.81 kcal/mol. nih.gov The docking analysis revealed that the amide group of this compound formed crucial hydrogen bonds with the key amino acid residues Glu883 and Asp1044 in the hinge region of the receptor. nih.gov Furthermore, the phenyl group engaged in hydrophobic interactions with Val914 and Cys1043. nih.gov These interactions are critical for the stable binding and inhibitory activity of the compound. Another study on new quinoxaline-based VEGFR-2 inhibitors also highlighted the importance of interactions with these key residues.

Table 3: Molecular Docking Results of 3-Methylquinoxaline Derivatives against VEGFR-2.

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Compound 11e | -28.81 | Glu883, Asp1044, Val914, Cys1043 |

| Compound 11a | -22.37 | Similar to sorafenib with some deviations |

| Compound 17b | - (IC50 = 2.7 nM) | Interaction with VEGFR-2 active site |

Docking scores and interaction data from studies on 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. nih.gov

In Silico Screening and Lead Optimization Studies

In silico screening and lead optimization are integral parts of modern drug discovery, allowing for the rapid assessment of large libraries of compounds and the refinement of promising "hits" into viable drug candidates. These computational approaches help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, which are crucial for their success as therapeutic agents. researchgate.net

For quinoxaline derivatives, in silico ADMET and toxicity studies have been conducted to evaluate their drug-likeness. rsc.org These studies predict various pharmacokinetic parameters and potential toxicities, helping to identify candidates with favorable profiles for further development. The process of lead optimization involves modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. researchgate.net Computational tools play a vital role in this iterative process by predicting the impact of structural modifications on the compound's binding affinity and ADMET properties. For instance, new 3-methylquinoxaline derivatives have been designed and synthesized based on insights from molecular docking and in silico profiling, leading to compounds with improved inhibitory activity against targets like VEGFR-2. nih.govbohrium.com

Advanced Theoretical Approaches

Advanced theoretical and computational chemistry methods provide profound insights into the molecular structure, intermolecular interactions, and electronic properties of this compound. These approaches complement experimental data, offering a detailed understanding of the forces governing its crystal packing and its potential behavior in various applications.

Energy Framework Analysis of Intermolecular Forces

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative measure of the stability of the crystalline structure. This analysis involves calculating the interaction energies between a central molecule and its neighbors, typically using quantum chemical methods such as Density Functional Theory (DFT). The total interaction energy is decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components.

While a specific energy framework analysis for this compound is not extensively detailed in the cited literature, the crystal structure of its isomer, 1-Methyl-3-phenylquinoxalin-2(1H)-one, has been determined. In this structure, the phenyl substituents are twisted with respect to the quinoxaline system, with dihedral angles of 19.3 (1)° and 30.4 (1)° for the two independent molecules in the asymmetric unit. nih.gov This twisted conformation influences the potential for π-π stacking interactions.

Given the molecular structure of this compound, it is anticipated that the intermolecular forces would be a combination of:

π-π stacking: Interactions between the aromatic rings of the quinoxaline core and the phenyl substituent. The offset stacking of these rings is a common feature in the crystal packing of such compounds.

C-H···O interactions: Hydrogen bonding between the methyl or phenyl C-H groups and the carbonyl oxygen of neighboring molecules.

The table below summarizes the typical components of intermolecular interaction energies calculated in an energy framework analysis for related heterocyclic compounds.

| Interaction Energy Component | Description | Typical Contribution |

| Electrostatic (E_ele) | Arises from the interaction between the static charge distributions of the molecules. | Moderate |

| Dispersion (E_disp) | Originates from instantaneous fluctuations in electron density, leading to attractive forces. | Dominant |

| Polarization (E_pol) | Results from the distortion of a molecule's electron cloud by the electric field of its neighbors. | Minor |

| Exchange-Repulsion (E_rep) | A short-range repulsive force due to the Pauli exclusion principle. | Repulsive |

| Total Energy (E_tot) | The sum of the attractive and repulsive components, indicating the overall stability. | Net Attractive |

Theoretical Examination of Electrochemical and Photophysical Phenomena

Theoretical calculations are instrumental in predicting and understanding the electrochemical and photophysical properties of molecules. DFT and its time-dependent extension (TD-DFT) are powerful methods for calculating parameters such as redox potentials, frontier molecular orbital (HOMO-LUMO) energies, and electronic transition properties.

A computational study on quinoxalin-2(1H)-one and its derivatives, including 3-methylquinoxalin-2(1H)-one (MQO), provides valuable insights into the electrochemical behavior of this class of compounds. Using the DFT/B3LYP method with the 6-311G basis set, the redox potentials relative to the Standard Hydrogen Electrode (SHE) were calculated. For MQO, the calculated redox potential is 0.015 eV in the aqueous phase.

The study also calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and its photophysical properties. For a related compound, 1-nonyl-3-phenylquinoxalin-2-one, the calculated HOMO-LUMO energy gap is 3.8904 eV. nih.gov The HOMO and LUMO energies for this molecule were determined to be -6.1155 eV and -2.2251 eV, respectively. nih.gov

The following table presents key quantum chemical parameters calculated for quinoxalinone derivatives, which are indicative of their electrochemical and photophysical characteristics.

| Parameter | Symbol | Description | Calculated Value (MQO) |

| Redox Potential | E_redox | The tendency of the molecule to be reduced. | 0.015 eV |

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital. | Not specified |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital. | Not specified |

| Energy Gap | ΔE | The energy difference between HOMO and LUMO. | Not specified |

Mechanistic Investigations of Biological Activities of 3 Methyl 1 Phenylquinoxalin 2 1h One Derivatives

Antiproliferative and Apoptosis-Inducing Mechanisms

Derivatives of 3-methyl-1-phenylquinoxalin-2(1H)-one have demonstrated notable efficacy in curbing the proliferation of cancer cells. Their mechanism of action is multifaceted, involving the inhibition of critical cell growth signaling, induction of programmed cell death (apoptosis), and interaction with key enzymatic targets.

A key aspect of the anticancer activity of these quinoxalinone derivatives is their ability to interfere with the cell cycle, a fundamental process that governs cell division and proliferation. Specific derivatives have been shown to cause cell cycle arrest, thereby preventing cancer cells from completing the division process. For instance, studies on the HepG-2 human liver cancer cell line demonstrated that a promising 3-methylquinoxalin-2(1H)-one derivative induced a significant arrest of the cell cycle at the G2/M phase. lookchem.comnih.gov This disruption halts cell division and can ultimately lead to cell death, highlighting a crucial pathway for the compound's antiproliferative effects. lookchem.comnih.gov

Beyond halting cell cycle progression, these compounds actively promote apoptosis. This is achieved by modulating the expression of key proteins that regulate the apoptotic cascade. In-depth investigations have revealed that treatment with certain 3-methylquinoxalin-2(1H)-one derivatives leads to a significant upregulation of pro-apoptotic proteins. lookchem.comnih.gov

Specifically, western blot analyses of HepG-2 cells treated with a lead compound showed a marked increase in the levels of Bax, a critical pro-apoptotic protein, alongside initiator caspase-9 and executioner caspase-3. lookchem.comnih.gov Conversely, a significant decrease in the expression of the anti-apoptotic protein Bcl-2 was observed. lookchem.comnih.gov The resulting increase in the Bax/Bcl-2 ratio shifts the cellular balance in favor of apoptosis, compelling the cancer cells to undergo programmed cell death.

Table 1: Effect of a Lead 3-Methylquinoxalin-2(1H)-one Derivative on Apoptotic Markers in HepG-2 Cells

| Apoptotic Marker | Observed Change in Expression Level | Fold Change |

|---|---|---|

| Bax (Pro-apoptotic) | Significant Increase | 3.14-fold increase |

| Bcl-2 (Anti-apoptotic) | Significant Decrease | 3.13-fold decrease |

| Caspase-9 (Initiator) | Significant Increase | 2.34-fold increase |

| Caspase-3 (Executioner) | Significant Increase | 2.34-fold increase |

Data sourced from studies on a promising derivative, compound 11e. lookchem.comnih.gov

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of this compound have been specifically designed and evaluated as inhibitors of several key kinases.

VEGFR-2: A primary target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. nih.govsemanticscholar.org Numerous studies have synthesized and tested series of 3-methylquinoxalin-2(1H)-one derivatives, demonstrating their potent inhibitory activity against VEGFR-2. semanticscholar.orgsemanticscholar.org For example, several derivatives exhibited IC50 values in the low micromolar and even nanomolar range, comparable to the established VEGFR-2 inhibitor sorafenib. lookchem.comsemanticscholar.org The 3-methylquinoxalin-2(1H)-one moiety is considered advantageous for both cytotoxic and VEGFR-2 inhibitory effects when compared to related structures like 3-methylquinoxaline-2-thiol. semanticscholar.org

Table 2: VEGFR-2 Inhibitory Activity of Selected 3-Methylquinoxalin-2(1H)-one Derivatives

| Compound | VEGFR-2 IC50 (µM) |

|---|---|

| 11b | 2.9 |

| 11f | 3.1 |

| 11g | 3.5 |

| Sorafenib (Reference) | 0.00307 (3.07 nM) |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. lookchem.com

c-Met: The quinoxaline (B1680401) scaffold, in general, is recognized as an important chemical framework for designing inhibitors of the c-Met kinase, another receptor tyrosine kinase implicated in tumor growth and metastasis. vensel.org While specific inhibitory data for this compound derivatives against c-Met is not extensively detailed in the provided research, the broader class of quinoxalines has been successfully developed as potent c-Met inhibitors. lookchem.comvensel.orgnih.govskku.edu

Information regarding the direct inhibition of Cyclin-Dependent Kinases (CDKs) and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) by this compound derivatives is not prominently featured in the available literature, which focuses more heavily on their role as VEGFR-2 inhibitors.

Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils during replication and transcription. Its inhibition can lead to DNA damage and cell death, making it an effective target for anticancer drugs. While the broader family of quinoxaline derivatives has been reported to exert antiproliferative effects by targeting the topoisomerase II-DNA complex, specific mechanistic studies detailing the inhibition of Topoisomerase II by this compound derivatives are not extensively covered in the current body of research.

Antimicrobial Modalities of Action

In addition to their anticancer properties, quinoxalinone derivatives have been investigated for their potential to combat microbial infections. Their mode of action involves disrupting the viability of a range of pathogenic bacteria.

Derivatives of this compound have been synthesized and screened for their antimicrobial activity against various bacterial strains, demonstrating a spectrum of efficacy. Some compounds have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Research has identified novel quinoxalin-2(1H)-one derivatives that exhibit significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the low microgram per milliliter range against strains like S. aureus, E. coli, and P. aeruginosa. Some of the most active derivatives have shown potency comparable to standard antibiotics like Tetracycline. The mechanism of action for some of these compounds has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Antiviral Mechanisms (e.g., HCV, EBV, TMV)

Derivatives of this compound have demonstrated notable antiviral activities against a range of viruses, including Hepatitis C Virus (HCV) and Epstein-Barr Virus (EBV). The mechanisms underlying these activities are multifaceted and often target specific viral processes.

Hepatitis C Virus (HCV): Quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of HCV replication. nih.gov Through the screening of compound libraries, specific derivatives have shown significant in vitro activity against the virus. For instance, N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide was identified as a promising HCV inhibitor. researchgate.net Structure-activity relationship (SAR) studies have further elucidated the structural features crucial for this inhibitory effect, leading to the development of several potent analogues. nih.gov While the precise molecular target is not always fully elucidated, the primary mechanism appears to be the interference with viral replication processes within the host cell. nih.gov

The following table summarizes the anti-HCV activity of selected quinoxalin-2(1H)-one derivatives:

| Compound ID | Chemical Name | EC₅₀ (µM) | Selectivity Index (SI) |

| 11 | N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide | 1.8 | 9.6 |

| 33 | 6-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one | 1.67 | 37.4 |

| 60 | 2-(cyclohexyl(methyl)amino)-3-(4-phenylthiazol-2-ylamino)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one | 1.19 | 9.27 |

| 65 | 8-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)pyrrolo[1,2-a]quinoxalin-4(5H)-one | 1.82 | 9.9 |

| 78 | 6-(diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one | 1.27 | 17.9 |

Epstein-Barr Virus (EBV): Certain 3-aminoquinoxalin-2(1H)-one derivatives and related compounds have exhibited properties that counteract EBV antigen activation. nih.gov EBV can lead to the malignant transformation of epithelial cells, a process that is dependent on phorbol (B1677699) esters which activate protein kinase C. nih.gov The inhibitory mechanism of the quinoxaline derivatives is linked to the suppression of this EBV antigen activation, thereby interfering with the viral life cycle and its pathological effects. nih.gov

Tobacco Mosaic Virus (TMV): While the broader class of quinoxaline derivatives has been investigated for a wide array of antiviral activities, specific studies detailing the efficacy and mechanisms of this compound derivatives against the Tobacco Mosaic Virus (TMV) are not extensively documented in the current body of scientific literature. Research on antiviral agents for TMV has often focused on other classes of compounds, such as pyrazole (B372694) amide derivatives, which have been shown to target the TMV coat protein. mdpi.com

Antifungal Efficacy and Related Pathways

Derivatives of this compound are recognized for their significant antifungal properties against a variety of pathogenic fungi. nih.gov These compounds have been shown to be effective against both human and plant fungal pathogens.

The antifungal mechanism of these derivatives is often attributed to their ability to disrupt the normal cellular processes of the fungi. For instance, some quinoxaline derivatives have been observed to cause significant damage to the mycelial morphology of fungi, suggesting an interaction with the fungal cell wall or membrane integrity.

The broad-spectrum antifungal activity is a hallmark of the quinoxaline scaffold, with various derivatives showing efficacy against transplantable tumors and inhibiting the growth of gram-positive bacteria. nih.gov

Other Pharmacological and Industrial Relevance

Enzymatic Inhibition (e.g., Aldose Reductase, PDGFβ R)

The structural framework of this compound derivatives makes them effective inhibitors of various enzymes, including aldose reductase and platelet-derived growth factor β receptor (PDGFβ R).

Aldose Reductase Inhibition: Quinoxalinone derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives have shown the ability to inhibit this enzyme, which could be beneficial in managing the long-term effects of diabetes.

Platelet-Derived Growth Factor β Receptor (PDGFβ R) Inhibition: Specific derivatives of quinoxalin-2(1H)-one have been identified as potent and selective inhibitors of PDGFβ R. One such derivative, 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one, demonstrated significant inhibitory activity in both cell proliferation and auto-phosphorylation assays. Further optimization of this series of compounds has led to the discovery of even more potent inhibitors. The mechanism of inhibition involves the competitive binding of the quinoxaline derivative to the ATP-binding site of the receptor's kinase domain, thereby preventing the phosphorylation cascade that leads to cell growth and proliferation.

The following table presents the inhibitory activity of selected quinoxalin-2(1H)-one derivatives against PDGFβ R:

| Compound | PDGF-induced Cell Proliferation Assay (IC₅₀, µM) | PDGF-induced Auto-Phosphorylation Assay (IC₅₀, µM) |

| 7d-6 | 0.05 | 0.03 |

| 7d-9 | 0.014 | 0.007 |

| 7b-2 | 0.004 | 0.0008 |

Sensing and Luminescence Applications

The photophysical properties of quinoxalin-2(1H)-one and its derivatives make them suitable for applications in chemical sensing and luminescence. These compounds often exhibit fluorescence, and their emission characteristics can be sensitive to the surrounding environment.

The photoluminescent spectra of compounds with a similar pyrazoloquinoline core are highly solvatochromic, meaning their emission bands shift in wavelength depending on the polarity of the solvent. nih.gov This shift is attributed to a significant dipole moment in the excited state and an intramolecular charge transfer (ICT) mechanism. nih.gov This sensitivity to the local environment allows these molecules to be used as probes to report on the polarity of their surroundings.

This property is foundational for the design of fluorescent chemical sensors. By modifying the quinoxalinone structure with specific recognition units, it is possible to create sensors that exhibit a change in their fluorescence upon binding to a target analyte.

Corrosion Inhibition Mechanisms on Metallic Surfaces

Quinoxaline derivatives, including those of this compound, have been extensively studied as effective corrosion inhibitors for various metals, particularly steel in acidic environments. Their protective action is primarily attributed to their ability to adsorb onto the metallic surface, forming a protective film that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition involves several key processes:

Adsorption: The quinoxaline molecules adsorb onto the metal surface. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) in the quinoxaline ring and the d-orbitals of the metal atoms.

Protective Film Formation: The adsorbed molecules form a barrier layer on the metal surface. This film impedes the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface and hinders the dissolution of the metal.

Mixed-Type Inhibition: Many quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The efficiency of corrosion inhibition is influenced by the molecular structure of the quinoxaline derivative, including the presence of substituent groups, which can affect the electron density on the heteroatoms and the molecule's ability to adsorb onto the metal surface.

Structure Activity Relationship Sar Analysis and Rational Design of 3 Methyl 1 Phenylquinoxalin 2 1h One Analogues

Correlating Structural Modifications with Biological Efficacy Profiles

The nature and position of substituents on the quinoxalinone framework are critical determinants of biological efficacy. Research has consistently shown that both electron-donating and electron-withdrawing groups can modulate activity, and their impact often depends on the specific biological target.

For instance, in the context of anticancer activity, studies on 3-methylquinoxalin-2(1H)-one derivatives targeting VEGFR-2 have shown that analogues featuring an amide group generally exhibit greater potency than those with diamide (B1670390) or hydrazide moieties. semanticscholar.org Furthermore, within a series of quinoxalinone Schiff's bases evaluated for lactate (B86563) dehydrogenase A (LDHA) inhibition, derivatives with strong electron-withdrawing groups, such as a para-carboxylic acid (-COOH) on an attached aryl group, demonstrated the highest inhibitory efficiency. nih.gov Conversely, for cyclooxygenase-2 (COX-2) inhibition, aryl groups with electron-donating substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) were found to be more effective. nih.gov

The position of these substituents is equally crucial. A SAR study of quinoxaline (B1680401) derivatives as anticancer agents revealed that an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus enhances activity, whereas substituents like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) lead to a decrease in activity. mdpi.com The linker connecting substituents to the core also plays a role; an NH linker at the third position is often essential for activity, while aliphatic linkers tend to diminish it. mdpi.com These findings underscore the importance of a systematic approach to substitution patterns to fine-tune the biological profile of these compounds.

| Compound Series | Target/Activity | Favorable Substituents | Unfavorable Substituents | Reference |

| 3-Methylquinoxalin-2(1H)-one derivatives | VEGFR-2 Inhibition | Amide linker | Diamide, Hydrazide linkers | semanticscholar.org |

| Quinoxalinone Schiff's bases | LDHA Inhibition | Strong electron-withdrawing groups (e.g., p-COOH, m-NO₂) | --- | nih.gov |

| Quinoxalinone Schiff's bases | COX-2 Inhibition | Electron-donating groups (e.g., 4-OH, 3-OCH₃) | Electron-withdrawing groups (e.g., 4-COOH) | nih.gov |

| General Quinoxaline Derivatives | Anticancer | o,o-dimethoxyphenyl at C2; NH linker at C3 | -CF₃, -OCF₃; Aliphatic linkers | mdpi.com |

| Quinoxaline–arylfuran derivatives | Antiproliferative | Side chains with H-bond acceptors/donors (e.g., p-cresol) | --- | mdpi.com |

The three-dimensional arrangement of a molecule and its ability to adopt a specific conformation (conformational flexibility) are paramount for effective interaction with a biological receptor. In quinoxalinone derivatives, linkers such as the azomethine group (–N=CH–) can enhance molecular flexibility, allowing the molecule to adopt a favorable orientation within a receptor's binding cavity. nih.gov

Molecular docking studies provide significant insights into these interactions. For example, the docking of a potent 3-methylquinoxalin-2(1H)-one analogue into the active site of VEGFR-2 revealed key binding interactions. semanticscholar.org Similarly, studies with COX-2 have identified specific hydrogen bond interactions between the quinoxalinone core and amino acid residues like Tyrosine and Arginine. nih.govmdpi.com Pi-pi stacking interactions involving the phenyl rings of the ligand and aromatic residues of the receptor are also common and contribute significantly to binding affinity. nih.govmdpi.com The ability of the molecule to position its key pharmacophoric features, such as hydrogen bond donors and acceptors, to align perfectly with complementary residues in the binding pocket is a direct consequence of its conformational properties and is essential for its biological activity.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to elucidate SAR and guide the design of new molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are routinely applied to quinoxalinone derivatives.

QSAR modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dibru.ac.in For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as anticancer and anti-tubercular effects. nih.govnih.gov

These models are built by calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, including topological, electrostatic, and steric properties. nih.gov Statistical methods like partial least squares (PLS) are then used to create a predictive equation. For instance, a 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified five key molecular descriptors influencing activity: Epsilon3 (energy dispersive), T_T_C_6 (protein-coding gene), MMFF_6 (molecular force field), XA (most hydrophobic hydrophilic distance), and Zcomp Dipole. nih.gov Such models not only predict the activity of new, unsynthesized compounds but also provide insight into which molecular properties are most important for the desired biological effect. nih.gov

| QSAR Study | Biological Activity | Key Descriptor Types Identified | Statistical Method | Reference |

| 2D & 3D-QSAR | Anti-tubercular | Topological, Electrostatic, Steric | GA-PLS, SA-PLS | nih.gov |

| 2D-QSAR | Anticancer (TNBC) | Energy dispersive, Molecular force field, Dipole | VLife MDS v4.4 | nih.gov |

GA-PLS: Genetic Algorithm-Partial Least Squares; SA-PLS: Simulated Annealing-Partial Least Squares; TNBC: Triple-Negative Breast Cancer

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. mdpi.comunina.it These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For quinoxaline derivatives, pharmacophore models have been successfully generated to guide the design of inhibitors for targets like Aldose Reductase 2 (ALR2). tandfonline.comnih.gov One study developed a five-point pharmacophore hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.comnih.gov This pharmacophore model represents the crucial interaction points between the quinoxalinone ligand and the ALR2 active site.

Once a validated pharmacophore model is established, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. mdpi.com This process rapidly identifies molecules from the database that match the pharmacophore and are therefore likely to be active, significantly accelerating the discovery of novel hit compounds for further development. acs.org

Strategies for Enhanced Bioactivity and Selectivity in 3-Methyl-1-phenylquinoxalin-2(1H)-one Derivatives

The insights gained from SAR, docking, and computational studies provide a clear roadmap for the rational design of improved this compound derivatives. Several key strategies can be employed to enhance bioactivity and selectivity.

Another effective approach is the optimization of linker and side-chain moieties . As established in SAR studies, the nature of the linker connecting the quinoxaline core to other parts of the molecule is critical. semanticscholar.orgmdpi.com Systematically modifying linkers (e.g., amide vs. diamide) and exploring a variety of substituted aryl or heterocyclic side chains can fine-tune the molecule's interaction with the target, leading to increased potency. semanticscholar.org For instance, incorporating side chains with hydrogen-bond donors or acceptors has been shown to promote antiproliferative activity. mdpi.com

Finally, structure-guided design based on molecular docking and pharmacophore models allows for the precise placement of functional groups to maximize favorable interactions with the target receptor. By understanding the key amino acid residues in a binding pocket, new analogues can be designed to form additional hydrogen bonds, salt bridges, or hydrophobic interactions, thereby increasing binding affinity and, consequently, biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-1-phenylquinoxalin-2(1H)-one?

- Methodology : The compound is synthesized via two primary routes:

- Condensation : Reacting 1,2-phenylenediamine with methyl 2-oxopropanoate in tetrahydrofuran (THF) at 80°C for 2 hours, yielding 98% after filtration and solvent removal .

- Alkylation : Substituting the NH group using alkyl halides (e.g., benzyl chloride, allyl bromide) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. Recrystallization from ethanol typically achieves yields of 85–90% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). Key signals include the methyl group (δ ~2.40 ppm in ¹H NMR) and carbonyl carbon (δ ~159 ppm in ¹³C NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 160 [M]+ for the parent compound) and fragmentation patterns using EI or FAB methods .

- IR Spectroscopy : Identify the lactam carbonyl stretch (~1659 cm⁻¹) and NH stretching (~3098 cm⁻¹) .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 193 K) with Mo-Kα radiation. Refinement using SHELXL resolves bond lengths (mean C–C = 0.003 Å) and dihedral angles (phenyl twist = 19.3–30.4°) . Carbon-bound H-atoms are placed in calculated positions, while NH hydrogens are refined with restraints .

Advanced Research Questions

Q. How can synthetic by-products from alkylation reactions be minimized?

- Methodology :

- Optimize Reaction Conditions : Use a 10–20% excess of alkylating agent (e.g., allyl bromide) and maintain room-temperature stirring for 12–24 hours to reduce side reactions .

- Purification : Employ column chromatography (cyclohexane/ethyl acetate gradients) or repeated recrystallization to isolate the target compound from dimeric by-products .

Q. What strategies resolve contradictions in crystallographic data between independent molecules?

- Methodology :

- High-Resolution Data : Collect datasets with redundancy > 99% to improve signal-to-noise ratios.

- Refinement Protocols : Use SHELXL with restraints for thermal parameters and hydrogen bonding. For example, discrepancies in dihedral angles (e.g., 19.3° vs. 30.4°) are validated by ensuring data-to-parameter ratios > 14:1 and applying Hirshfeld rigidity tests .

Q. How do substituents on the quinoxaline ring influence electronic properties?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The methyl group at position 3 induces minor electron-withdrawing effects, while the phenyl group at position 1 enhances π-conjugation .

- Experimental Validation : Compare UV-Vis spectra (e.g., λmax shifts in ethanol) with computational predictions to correlate structure-activity relationships .

Q. What challenges arise in scaling up the synthesis for gram-scale production?

- Methodology :

- Solvent Selection : Replace THF with refluxing ethanol for safer large-scale condensation .

- Catalyst Efficiency : Screen alternatives to TBAB (e.g., PEG-400) to improve phase-transfer kinetics in alkylation reactions .

- Yield Monitoring : Use inline FTIR or HPLC to track reaction progression and optimize stoichiometry .

Methodological Considerations

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and SC-XRD results to resolve signal overlap .

- Crystallography Software : Cite SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) in publications for reproducibility .

- Contradiction Management : For conflicting spectral or crystallographic data, re-examine sample purity (e.g., via melting point analysis) and consider polymorphic forms .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.